![molecular formula C8H5BrO B8402147 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B8402147.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromobicyclo[420]octa-1,3,5-trien-7-one is an organic compound with the molecular formula C8H7BrO It is a derivative of benzocyclobutene, featuring a bromine atom at the 4-position and a ketone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene derivatives. One common method includes the reaction of cycloheptatriene with bromoform in the presence of potassium carbonate and 18-crown-6 at elevated temperatures (around 140°C) to yield 1-bromobenzocyclobutene . This intermediate can then be further oxidized to introduce the ketone functionality, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce corresponding alcohols or carboxylic acids.
科学研究应用
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with various molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in ring-opening reactions, which are important in polymer chemistry .
相似化合物的比较
Similar Compounds
1-Bromobenzocyclobutene: Similar structure but lacks the ketone group.
4-Vinylbenzocyclobutene: Contains a vinyl group instead of a bromine atom.
Benzocyclobutene: The parent compound without any substituents.
Uniqueness
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
属性
分子式 |
C8H5BrO |
|---|---|
分子量 |
197.03 g/mol |
IUPAC 名称 |
3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5BrO/c9-6-1-2-7-5(3-6)4-8(7)10/h1-3H,4H2 |
InChI 键 |
HIYCRWFHKZFPIR-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C1=O)C=CC(=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
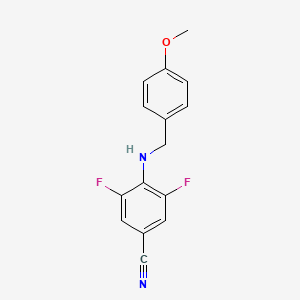
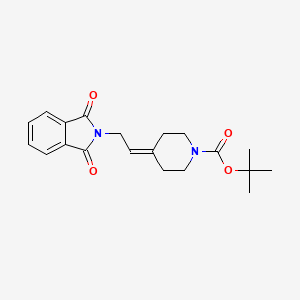
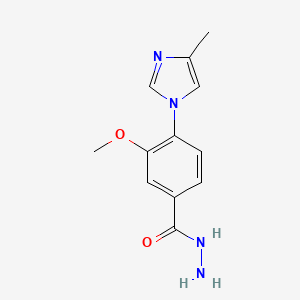
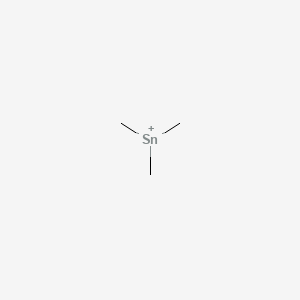
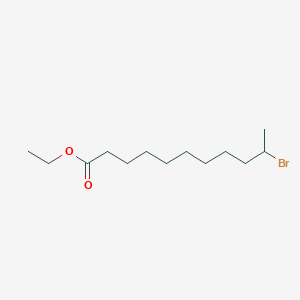
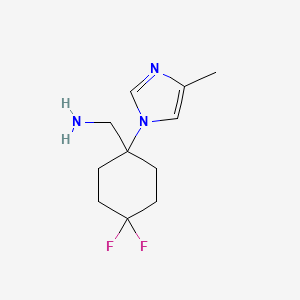
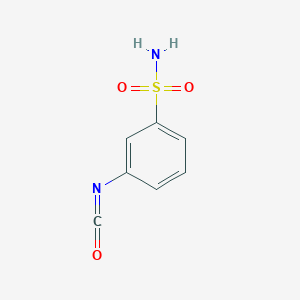
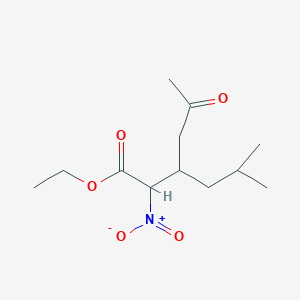
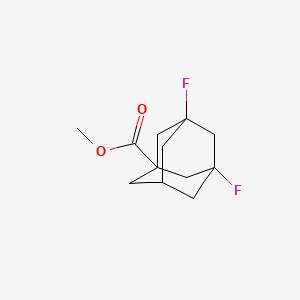
![4-[[3-(Dimethylamino)pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B8402135.png)
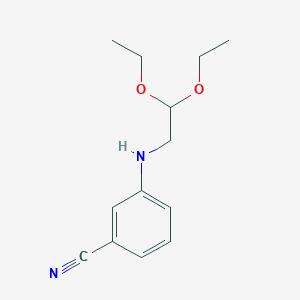
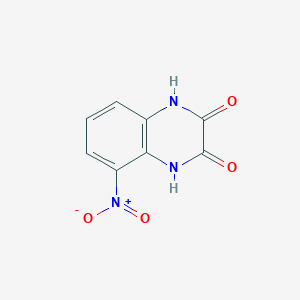
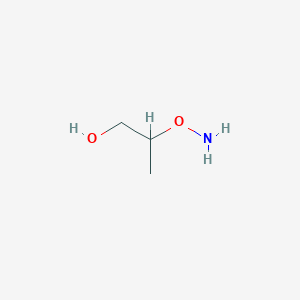
![1-[(p-Nitrophenyl)sulfonyl]-4-(o-methylphenyl)piperazine](/img/structure/B8402158.png)
